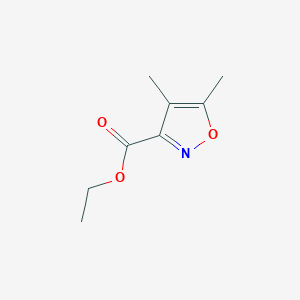

Ethyl 4,5-dimethylisoxazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4,5-dimethylisoxazole-3-carboxylate is a chemical compound with the molecular formula C8H11NO3 . It is a liquid at 20 degrees Celsius . The compound is colorless to light yellow and clear .

Molecular Structure Analysis

The molecular weight of Ethyl 4,5-dimethylisoxazole-3-carboxylate is 169.18 g/mol . The InChI key is OQRHVDXUJAQVNT-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Ethyl 4,5-dimethylisoxazole-3-carboxylate has a boiling point of 220 °C and a flash point of 97 °C . The specific gravity at 20/20 is 1.11 and the refractive index is 1.46 .

Wissenschaftliche Forschungsanwendungen

Drug Discovery

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is significant in the field of drug discovery .

Methods of Application or Experimental Procedures

Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, it is imperative to develop alternate metal-free synthetic routes .

Results or Outcomes

The development of metal-free synthetic routes for the synthesis of isoxazoles has significant biological interests .

Liquid Crystalline Properties

Specific Scientific Field

Material Science

Summary of the Application

A new series of 4,5-dihydroisoxazole-5-carboxylate derivatives were synthesized for the study of their liquid crystalline properties .

Methods of Application or Experimental Procedures

The derivatives were synthesized via [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in presence of Chloramine-T .

Results or Outcomes

The synthesized derivatives were characterized by Mass, IR and NMR Spectroscopy and their mesomorphic behavior were studied using DSC and Polarising Optical Microscopy .

Neuroprotective and Anti-neuroinflammatory Agents

Specific Scientific Field

Neuropharmacology

Summary of the Application

Triazole-Pyrimidine hybrids, which can be synthesized from isoxazole derivatives, have shown potential as neuroprotective and anti-neuroinflammatory agents .

Methods of Application or Experimental Procedures

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results or Outcomes

Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Synthesis of Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Specific Scientific Field

Organic Chemistry

Summary of the Application

Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that can be synthesized from isoxazole derivatives .

Methods of Application or Experimental Procedures

The compound was synthesized via a reaction between substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with 4–5 drops of concentrated hydrochloric acid and heated to reflux for 5–6 hours .

Results or Outcomes

The synthesis resulted in the formation of Ethyl 4-(4-substitified phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Synthesis of Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methods of Application or Experimental Procedures

The compound was synthesized via a reaction between substituted aldehyde (94 mmol), ethyl acetoacetate (100 mmol), and urea (94 mmol) in ethanol (40 mL) were treated with 4–5 drops of concentrated hydrochloric acid and heated to reflux for 5–6 h .

Results or Outcomes

Synthesis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Summary of the Application

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is another compound that can be synthesized from isoxazole derivatives .

Methods of Application or Experimental Procedures

Unfortunately, the specific synthesis method for this compound is not provided in the source .

Results or Outcomes

The synthesis would result in the formation of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate .

Eigenschaften

IUPAC Name |

ethyl 4,5-dimethyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)6(3)12-9-7/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEROVXUVZLDVPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5-dimethylisoxazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)

![(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid](/img/structure/B70487.png)